Ethyl 2-(4-aminopiperidin-1-yl)acetate trifluoroacetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-aminopiperidin-1-yl)acetate trifluoroacetic acid typically involves the reaction of ethyl 2-(4-aminopiperidin-1-yl)acetate with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but it is generally produced in research laboratories for specific applications. The production process involves standard organic synthesis techniques, including purification steps to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-aminopiperidin-1-yl)acetate trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
Ethyl 2-(4-aminopiperidin-1-yl)acetate trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-(4-aminopiperidin-1-yl)acetate trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride
- tert-butyl 2-(4-aminopiperidin-1-yl)acetate
- Ethyl 2-aminothiazole-4-acetate .
Uniqueness
Ethyl 2-(4-aminopiperidin-1-yl)acetate trifluoroacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-(4-aminopiperidin-1-yl)acetate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.C2HF3O2/c1-2-13-9(12)7-11-5-3-8(10)4-6-11;3-2(4,5)1(6)7/h8H,2-7,10H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYDTMXSJRVXAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCC(CC1)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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